molecular formula C16H11N3O2 B14244907 Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-44-8

Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-

Cat. No.: B14244907
CAS No.: 502422-44-8
M. Wt: 277.28 g/mol
InChI Key: WOTTVHZQQOFUGF-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C16H11N3O2. This compound is characterized by the presence of a benzonitrile group attached to a 4-(5-methoxy-2-pyridinyl)-2-oxazolyl moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzonitrile with 4-(5-methoxy-2-pyridinyl)-2-oxazole under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cuprous cyanide or sodium cyanide. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 4-methoxy-
  • Benzonitrile, 3,4,5-trimethoxy-
  • Omeprazole (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)

Uniqueness

Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 5-methoxy-2-pyridinyl and 2-oxazolyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

502422-44-8

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

3-[4-(5-methoxypyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C16H11N3O2/c1-20-13-5-6-14(18-9-13)15-10-21-16(19-15)12-4-2-3-11(7-12)8-17/h2-7,9-10H,1H3

InChI Key

WOTTVHZQQOFUGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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